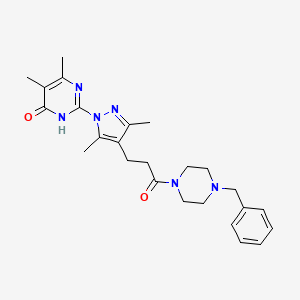

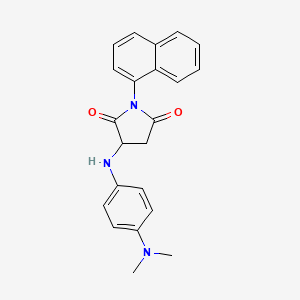

2-(4-(3-(4-苄基哌嗪-1-基)-3-氧代丙基)-3,5-二甲基-1H-吡唑-1-基)-5,6-二甲基嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has been the subject of research due to its potential biological activities. Pyrazolo[3,4-d]pyrimidines are known to inhibit DNA polymerase III in Staphylococcus aureus and other Gram-positive bacteria, suggesting their use as antimicrobial agents . Additionally, derivatives of this class have been synthesized and evaluated for their antihypertensive activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves cyclization reactions of precursor compounds. For instance, derivatives can be synthesized from 1-(4-benzyl-1-phthalazinyl)-3-amino-4-cyano-5-methylpyrazole through reactions with carbon disulfide, aryl isothiocyanates, nitriles, or guanidine. Cyclization is often achieved using dimethylformamide dimethylacetal or hydrogen sulfide, followed by treatment with triethylamine . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. Substitutions at various positions on the pyrazolo[3,4-d]pyrimidine core can significantly affect their ability to inhibit DNA polymerase III and their antimicrobial efficacy. For example, 2-anilino groups with small hydrophobic groups in the meta or para position have been found to enhance activity, while 2-benzyl-substituted inhibitors were less active . The molecular structure of DMTE, a related reagent used for synthesizing ring-fused pyrimidin-4-one derivatives, was determined by X-ray analysis, indicating the importance of structural elucidation in understanding the activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the substituents on the core structure. The reactivity towards cyclization agents and the ability to undergo further chemical transformations are key for synthesizing various derivatives with potential biological activities. The reactions often involve nucleophilic attack by amino-heterocycles on activated intermediates such as DMTE . The specific reactivity of the compound would depend on its substituents and the conditions under which it is synthesized and treated.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's formulation and potential as a drug candidate. While the provided papers do not detail the physical and chemical properties of the specific compound , such properties are typically characterized using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) following synthesis .

科学研究应用

杂环合成和生物活性

杂环化合物的合成:研究重点关注嘧啶和吡唑杂环化合物的合成,强调了微波辅助方法的高效生产。这些化合物已被评估其潜在的杀虫和抗菌活性,表明了对开发用于各种生物应用的新型杂环化合物更广泛的化学兴趣(P. P. Deohate & Kalpana A. Palaspagar,2020 年)。

抗癌和抗炎活性:已经合成并评估了新型吡唑并嘧啶衍生物的抗癌特性,其中一些对癌细胞系表现出显着的活性。这表明类似化合物在肿瘤学研究和治疗策略中的潜在效用(Khaled R. A. Abdellatif 等,2014 年)。

白血病细胞中凋亡诱导:对与给定化合物结构基序相关的苄基噻唑衍生物的研究表明,在人类白血病细胞中诱导凋亡,突出了这些化合物治疗白血病和可能其他癌症的治疗潜力(N. Finiuk 等,2019 年)。

抗菌和抗病毒研究

- 抗菌剂:基于吡唑并[3,4-d]嘧啶的抑制剂的开发展示了对针对耐药菌株(特别是耐甲氧西林金黄色葡萄球菌)创建新的抗菌剂的持续兴趣。这一研究途径对于应对抗生素耐药性的全球挑战至关重要(Amjad Ali 等,2003 年)。

药理学应用

- 磷酸二酯酶抑制剂:探索吡唑并[3,4-d]嘧啶酮作为磷酸二酯酶的选择性抑制剂,在治疗与神经系统疾病相关的认知缺陷方面具有潜在应用,证明了该化合物与神经精神和神经退行性疾病研究的相关性(Peng Li 等,2016 年)。

作用机制

Target of Action

Similar compounds with a benzylpiperazine moiety have been reported to interact with tubulin , a protein that forms microtubules, which are essential for cell division and maintaining cell structure.

Mode of Action

Related compounds have been shown to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Based on the reported action of similar compounds, it can be inferred that the compound may affect the cell cycle regulation pathway by inhibiting tubulin polymerization .

Pharmacokinetics

Similar compounds have been reported to possess drug-like properties , suggesting that they may have suitable absorption and distribution characteristics, metabolic stability, and excretion profiles for therapeutic use.

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar cytotoxic effects.

属性

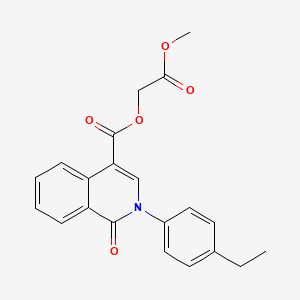

IUPAC Name |

2-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O2/c1-17-18(2)26-25(27-24(17)33)31-20(4)22(19(3)28-31)10-11-23(32)30-14-12-29(13-15-30)16-21-8-6-5-7-9-21/h5-9H,10-16H2,1-4H3,(H,26,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUPPUPVPSUFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017049.png)